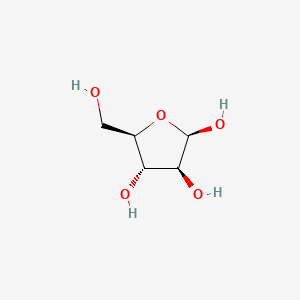

beta-D-arabinofuranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25545-03-3 | |

| Record name | beta-D-Arabinofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025545033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-ARABINOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K9V1SR8T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ubiquitous Yet Elusive β-D-Arabinofuranose in the Microbial World: A Technical Guide for Researchers

Abstract

β-D-arabinofuranose, a five-carbon sugar in its furanose ring form, represents a fascinating and critical component in the cellular architecture of a select yet significant group of microorganisms. While its L-enantiomer is widespread in plant polysaccharides, the D-form is a hallmark of the cell wall of the bacterial suborder Corynebacterineae, which includes formidable pathogens such as Mycobacterium tuberculosis. This guide provides an in-depth exploration of the natural occurrence, biosynthesis, and functional significance of β-D-arabinofuranose in microorganisms. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details robust experimental methodologies for its study, and illuminates its potential as a therapeutic target.

Introduction: The Significance of a "Minor" Sugar

In the vast landscape of microbial glycobiology, certain monosaccharides, while not as universally abundant as glucose or mannose, play pivotal roles in defining the structural integrity and pathogenicity of specific microorganisms. β-D-arabinofuranose is a prime example of such a molecule. Its presence is most notably and extensively studied in the complex cell envelope of Actinomycetes, particularly in the genera Mycobacterium, Corynebacterium, and Nocardia.[1][2][3] The unique chemical properties and biosynthetic pathway of D-arabinofuranose make it an attractive target for the development of novel antimicrobial agents. This guide will navigate the known territories of β-D-arabinofuranose occurrence, delve into the intricacies of its synthesis, and provide practical insights for its investigation in the laboratory.

Natural Occurrence: A Tale of Three Genera

The primary reservoir of β-D-arabinofuranose in the microbial world is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the cornerstone of the cell wall in the Corynebacterineae suborder.[1][3] This intricate macromolecule provides a robust physical barrier and is crucial for the survival and virulence of these bacteria.

Mycobacterium

In Mycobacterium tuberculosis, the causative agent of tuberculosis, β-D-arabinofuranose is a major constituent of two critical polysaccharides: arabinogalactan (AG) and lipoarabinomannan (LAM). The arabinan domains of both AG and LAM are exclusively composed of D-arabinofuranosyl residues. These arabinan chains are highly branched and play a direct role in the structural integrity of the cell envelope and in modulating the host immune response.

Corynebacterium

Corynebacterium glutamicum, a non-pathogenic species widely used in the industrial production of amino acids, also possesses a cell wall containing an arabinogalactan network covalently linked to peptidoglycan and mycolic acids.[1][3][4][5] While sharing the basic architectural principles with mycobacteria, there are subtle differences in the fine structure of the arabinogalactan. The presence of β-D-arabinofuranose is, however, a conserved feature.

Nocardia

Members of the genus Nocardia, opportunistic pathogens causing nocardiosis, also feature a cell wall characterized by a peptidoglycan backbone linked to arabinogalactan and mycolic acids.[2][6] The arabinogalactan of Nocardia species contains D-arabinose and D-galactose, underscoring the common ancestry and cell wall blueprint within the Corynebacterineae.[6]

| Microorganism | Location of β-D-Arabinofuranose | Key Polysaccharide(s) | Reference(s) |

| Mycobacterium tuberculosis | Cell Wall | Arabinogalactan (AG), Lipoarabinomannan (LAM) | [1] |

| Corynebacterium glutamicum | Cell Wall | Arabinogalactan (AG) | [1][3][4][5] |

| Nocardia brasiliensis | Cell Wall | Arabinogalactan (AG) | [2][6][7] |

Table 1: Prominent Occurrences of β-D-Arabinofuranose in Bacteria

Beyond the Actinomycetes: An Uncharted Territory

The presence of β-D-arabinofuranose as a structural component in other microbial groups, such as fungi or in bacterial exopolysaccharides, is not well-documented. While some studies mention the presence of arabinose in fungal cell walls or bacterial exopolysaccharides, they often do not specify the D- or L-isomer and the furanose or pyranose ring form.[8][9][10][11][12][13] This represents a significant knowledge gap and an area ripe for future research.

The Biosynthetic Blueprint: A Pathway of Therapeutic Opportunity

The synthesis of β-D-arabinofuranose-containing glycans in Actinomycetes relies on a unique and highly conserved pathway that generates the activated sugar donor, decaprenyl-phospho-D-arabinofuranose (DPA). This pathway is absent in mammals, making its enzymes prime targets for drug development.

The biosynthesis commences with 5-phosphoribosyl-1-pyrophosphate (PRPP) and proceeds through a series of enzymatic steps to produce DPA.[14][15]

Figure 1: Biosynthesis of Decaprenyl-phospho-D-arabinofuranose (DPA). A simplified schematic of the DPA biosynthetic pathway in Mycobacterium tuberculosis.

This pathway highlights key enzymatic steps that are essential for the viability of these bacteria and are the targets of existing and potential new drugs. For instance, the anti-tuberculosis drug ethambutol targets the arabinosyltransferases that utilize DPA to build the arabinan chains.

Functional Significance: More Than Just a Scaffold

The primary role of β-D-arabinofuranose-containing polymers is structural, contributing to the exceptional resilience of the cell walls of Corynebacterineae.[1][3] Disruption of arabinogalactan synthesis leads to a compromised cell envelope, increased susceptibility to antibiotics, and reduced virulence.[16]

Beyond its structural importance, the arabinan domains of lipoarabinomannan in M. tuberculosis are known to be potent modulators of the host immune system. The terminal β-D-arabinofuranosyl residues can interact with host cell receptors, influencing the innate immune response to infection. However, the specific immunomodulatory activities of purified microbial arabinoxylans have shown modest effects in some studies, suggesting a complex interplay of factors.[17][18][19][20] The cross-reactivity of nocardial cell wall arabinogalactan in fungal diagnostic assays highlights the unique structural features of these glycans.[21][22]

Experimental Protocols: A Guide to Investigation

The study of β-D-arabinofuranose in microorganisms requires a combination of biochemical and analytical techniques.

Isolation and Purification of Arabinofuranose-Containing Polymers

A general workflow for the isolation of cell wall-bound polysaccharides from Gram-positive bacteria is outlined below.

Figure 2: Workflow for the Isolation of Cell Wall Polysaccharides. A generalized protocol for obtaining arabinofuranose-containing polymers from bacteria.

Quantification of β-D-Arabinofuranose by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for the quantification of monosaccharides after hydrolysis of the polysaccharide and derivatization.

Step-by-Step Methodology:

-

Hydrolysis: The purified polysaccharide is hydrolyzed to its constituent monosaccharides using an acid such as trifluoroacetic acid (TFA).[23][24][25][26]

-

Derivatization: The hydroxyl groups of the released monosaccharides are derivatized to make them volatile for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[23][27]

-

GC-MS Analysis: The derivatized monosaccharides are separated on a gas chromatograph and detected by a mass spectrometer.[23][24][25][26][27]

-

Quantification: The amount of arabinose is determined by comparing the peak area to that of an internal standard (e.g., a stable isotope-labeled arabinose) and a standard curve of known concentrations.[23][24][25][26]

Structural Analysis of Arabinofuranose Linkages by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the glycosidic linkages and anomeric configuration of the arabinofuranosyl residues within the polysaccharide.

Key NMR Experiments:

-

1D ¹H NMR: Provides initial information on the anomeric protons, which resonate in a distinct region of the spectrum.[28][29][30][31]

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton correlations within a sugar ring.[28][29]

-

2D TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a particular spin system (i.e., a single sugar residue).[29]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, allowing for the assignment of carbon resonances.[28][29][32]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the linkages between sugar residues.[28]

Future Directions and Therapeutic Implications

The unique presence and essential role of β-D-arabinofuranose in the cell walls of major human pathogens make its biosynthetic pathway a compelling target for the development of novel therapeutics. The rise of drug-resistant strains of M. tuberculosis necessitates the discovery of new drugs with novel mechanisms of action. Inhibitors of the enzymes involved in DPA biosynthesis or the arabinofuranosyltransferases are promising avenues for research.

Furthermore, a deeper understanding of the immunomodulatory properties of β-D-arabinofuranose-containing glycans could lead to the development of new adjuvants or immunotherapies. The apparent absence of this sugar in a structural capacity in most other microbial groups warrants further investigation to confirm its potential as a highly specific biomarker for infections caused by Corynebacterineae.

Conclusion

β-D-arabinofuranose, though not a universally distributed monosaccharide, holds a position of paramount importance in the biology of Actinomycetes. Its integral role in the construction of the formidable cell wall of these bacteria, coupled with its unique biosynthetic pathway, has firmly established it as a key area of research in the quest for new antimicrobial strategies. This guide has provided a comprehensive overview of the current state of knowledge, from its natural distribution to the intricate details of its synthesis and the methodologies for its study. It is hoped that this resource will serve as a valuable tool for researchers dedicated to unraveling the complexities of microbial glycobiology and harnessing this knowledge for the betterment of human health.

References

- Chami, M., et al. (2005). Mycomembrane and S-layer: two important structures of Corynebacterium glutamicum cell envelope with promising biotechnology applications. Journal of Biotechnology, 119(3), 215-225.

- Chiaradia, L., et al. (2012). A Deficiency in Arabinogalactan Biosynthesis Affects Corynebacterium glutamicum Mycolate Outer Membrane Stability. Journal of Bacteriology, 194(4), 886-895.

- Daffé, M., & Draper, P. (1998). The envelope of Mycobacterium tuberculosis. In Tuberculosis (pp. 231-262). Springer, Berlin, Heidelberg.

- Eggeling, L., & Bott, M. (Eds.). (2005). Handbook of Corynebacterium glutamicum. CRC press.

- McNeil, M. R., & Brennan, P. J. (1987). Structure of the major cell wall polysaccharide of Nocardia asteroides. Journal of bacteriology, 169(9), 4048-4056.

- Burkovski, A. (Ed.). (2013). Cell envelope of corynebacteria: structure and influence on pathogenicity. Springer Science & Business Media.

- Saldaña, Z., et al. (2011). Nocardia brasiliensis cell wall lipids modulate macrophage and dendritic responses that favor development of experimental actinomycetoma in BALB/c mice. Infection and immunity, 79(7), 2735-2745.

- Cox, R. A., & Baugh, C. L. (1977). Cell wall arabinogalactan is responsible for Fungitell® cross reactivity in nocardiosis. Infection and Immunity, 17(2), 261-265.

- Guan, X., et al. (2018). GC/MS analysis of cell walls of C. glutamicum, C. glutamicum ΔrptA, and other Corynebacterium species. Journal of Industrial Microbiology & Biotechnology, 45(10), 875-884.

- Vilkas, E., et al. (1973). Structural studies of the cell wall polysaccharide of Nocardia asteroides R 399. Biochimie, 55(6-7), 685-692.

- Gowda, D. C., & Saravanababu, S. (2018). Immunomodulatory activity of purified arabinoxylans from finger millet (Eleusine coracana, v. Indaf 15) bran. Journal of food science and technology, 55(1), 269-276.

- Gande, R., et al. (2004). A deficiency in arabinogalactan biosynthesis affects Corynebacterium glutamicum mycolate outer membrane stability. Journal of bacteriology, 186(18), 6061-6069.

- Glushka, J., et al. (2003). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. Journal of microbiological methods, 53(2), 163-171.

- Wolucka, B. A. (2008). Biosynthesis of D-arabinose in mycobacteria–a novel bacterial pathway with implications for antimycobacterial therapy. The FEBS journal, 275(11), 2691-2711.

- Beaman, B. L., & Beaman, L. (1994). Nocardia species: host-parasite relationships. Clinical microbiology reviews, 7(2), 213-264.

- Wilson, J. W. (2012). Nocardiosis: updates and clinical overview. Mayo Clinic Proceedings, 87(4), 403-407.

- Chethan, S., & Malleshi, N. G. (2014). Immunomodulatory activity of purified arabinoxylans from finger millet (Eleusine coracana, v. Indaf 15) bran. Journal of food science and technology, 51(9), 2110-2117.

- Salinas-Carmona, M. C., et al. (2016). Nocardia brasiliensis Cell Wall Lipids Modulate Macrophage and Dendritic Responses That Favor Development of Experimental Actinomycetoma in BALB/c Mice. Frontiers in immunology, 7, 513.

- Schendel, R. R., et al. (2017). 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans. Frontiers in plant science, 8, 172.

- Sharon, N., & Lis, H. (2004). History of lectins: from hemagglutinins to biological recognition molecules. Glycobiology, 14(11), 53R-62R.

- Latgé, J. P. (2007). The cell wall: a carbohydrate armour for the fungal cell. Molecular microbiology, 66(2), 279-290.

- Prabowo, D., et al. (2015). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. PloS one, 10(12), e0144088.

- Pan, S., et al. (2019). Cell wall arabinogalactan is responsible for Fungitell® cross reactivity in nocardiosis. Journal of Clinical Microbiology, 57(11), e01119-19.

- Bielska, M., et al. (2021). Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. Glycobiology, 31(10), 1235-1246.

- Mikušová, K., et al. (2005). Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose. Journal of bacteriology, 187(23), 8020-8025.

- Bojar, D., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS chemical biology, 17(11), 2993-3012.

- Zhang, Y., et al. (2018).

- Bojar, D., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(11), 2993-3012.

- Bojar, D., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. Journal of the American Chemical Society, 144(4), 1547-1559.

- Gow, N. A., & Lenardon, M. D. (2017). Diversity of cell wall related proteins in human pathogenic fungi. Journal of Fungi, 3(4), 62.

- Samuelsen, A. B., et al. (2010). Immunomodulatory activity of dietary fiber: arabinoxylan and mixed-linked beta-glucan isolated from barley show modest activities in vitro. Scandinavian journal of immunology, 72(4), 319-327.

- Rop, O., et al. (2009). Immunomodulatory activity of dietary fiber: arabinoxylan and mixed-linked beta-glucan isolated from barley show modest activities in vitro. Molecules, 14(8), 2946-2957.

- Wefers, D., et al. (2015). Novel arabinan and galactan oligosaccharides from dicotyledonous plants. Frontiers in plant science, 6, 247.

- Patel, A. K., & Prajapati, J. B. (2013). Structure and characterization of exopolysaccharide producing bacteria. International Journal of Current Microbiology and Applied Sciences, 2(11), 35-43.

- Nett, M., et al. (2009). Genomic basis for natural product biosynthetic diversity in the actinomycetes. Natural product reports, 26(11), 1362-1384.

- Ryan, P. M., et al. (2020). Exopolysaccharides produced by lactic acid bacteria: from biosynthesis to health-promoting properties. International journal of biological macromolecules, 162, 1149-1163.

- Amoozegar, M. A., et al. (2019). Characterization of a new exopolysaccharide produced by Halorubrum sp. TBZ112 and evaluation of its anti-proliferative effect on gastric cancer cells. International journal of biological macromolecules, 122, 1306-1314.

- Silipo, A., et al. (2010). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis.

-

Magritek. (n.d.). Polysaccharide Chain Analysis. Retrieved from [Link]

- Nwodo, U. U., et al. (2012). Bacterial exopolysaccharides: functionality and prospects. International journal of molecular sciences, 13(11), 14002-14015.

- Feofilova, E. P. (2010). Cell wall glucans of fungi. A review. Applied biochemistry and microbiology, 46(1), 1-17.

- Delepierre, M. (2013). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. eMagRes, 2(1), 1-14.

- Schlemmer, U., et al. (2009). Estimation of D-arabinose by gas chromatography/mass spectrometry as surrogate for mycobacterial lipoarabinomannan in human urine.

- Amin, A. G., et al. (2015). Estimation of D-arabinose by gas chromatography/mass spectrometry as surrogate for mycobacterial lipoarabinomannan in human urine. PloS one, 10(12), e0144088.

- Yuliana, A., et al. (2021). The isolation of exopolysaccharide-producing lactic acid bacteria from lontar (Borassus flabellifer L.) sap. Heliyon, 7(6), e07271.

- Fincher, G. B. (2009). (1, 3; 1, 4)-β-D-glucans in cell walls of the Poaceae, lower plants, and fungi: a tale of two linkages. Plant physiology, 149(2), 589-597.

- van der Meij, A., et al. (2017). Integrating perspectives in actinomycete research: an ActinoBase review of 2020-21. FEMS microbiology reviews, 41(3), 346-364.

- El-Bialy, H. A., et al. (2021). Immunomodulatory activity of electrospun polyhydroxyalkanoate fiber scaffolds incorporating olive leaf extract. Polymers, 13(9), 1403.

- Du, B., et al. (2014). Structural characterization, technological functionality, and physiological aspects of fungal β-D-glucans: a review. Critical reviews in food science and nutrition, 54(12), 1635-1647.

- Manteca, A., & Fernandez, M. (2019). Actinomycetes: a never-ending source of bioactive compounds—an overview on antibiotics production. Antibiotics, 8(3), 95.

Sources

- 1. Mycomembrane and S-layer: two important structures of Corynebacterium glutamicum cell envelope with promising biotechnology applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nocardiosis: Review of Clinical and Laboratory Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Envelope of Corynebacteria: Structure and Influence on Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrastructure of the Corynebacterium glutamicum cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural studies of the cell wall polysaccharide of Nocardia asteroides R 399 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nocardia brasiliensis Cell Wall Lipids Modulate Macrophage and Dendritic Responses That Favor Development of Experimental Actinomycetoma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity of Cell Wall Related Proteins in Human Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bepls.com [bepls.com]

- 10. Exopolysaccharides Produced by Lactic Acid Bacteria: From Biosynthesis to Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of a new exopolysaccharide produced by Halorubrum sp. TBZ112 and evaluation of its anti-proliferative effect on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The isolation of exopolysaccharide-producing lactic acid bacteria from lontar (Borassus flabellifer L.) sap - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Deficiency in Arabinogalactan Biosynthesis Affects Corynebacterium glutamicum Mycolate Outer Membrane Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunomodulatory activity of purified arabinoxylans from finger millet (Eleusine coracana, v. Indaf 15) bran - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunomodulatory activity of purified arabinoxylans from finger millet (Eleusine coracana, v. Indaf 15) bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Immunomodulatory Activity of Dietary Fiber: Arabinoxylan and Mixed-Linked Beta-Glucan Isolated from Barley Show Modest Activities in Vitro | MDPI [mdpi.com]

- 21. Cell wall arabinogalactan is responsible for Fungitell cross reactivity in nocardiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine | PLOS One [journals.plos.org]

- 25. researchgate.net [researchgate.net]

- 26. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Frontiers | Novel arabinan and galactan oligosaccharides from dicotyledonous plants [frontiersin.org]

- 29. iris.unina.it [iris.unina.it]

- 30. magritek.com [magritek.com]

- 31. researchgate.net [researchgate.net]

- 32. 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Significance of β-D-Arabinofuranose in Mycobacterial Lipoarabinomannan

Abstract: Lipoarabinomannan (LAM) is a complex lipoglycan and a pivotal component of the Mycobacterium cell envelope, playing a critical role in the organism's survival and its interaction with the host immune system.[1][2] This technical guide provides an in-depth exploration of the arabinan domain of LAM, focusing specifically on the integral role of β-D-arabinofuranose residues. We will dissect the intricate architecture of the arabinan domain, elucidate the complex biosynthetic pathway responsible for its assembly, and analyze the profound functional implications of its terminal structures in pathogenesis, immunomodulation, and diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical mycobacterial virulence factor.

Lipoarabinomannan (LAM): An Architectural Overview

The cell wall of Mycobacterium tuberculosis and related species is a unique, lipid-rich fortress that confers remarkable resistance to antibiotics and host-mediated killing.[1][3] Embedded within this wall is Lipoarabinomannan (LAM), a large, amphipathic molecule that is a key modulator of the host-pathogen interface.[4][5] The structure of LAM is tripartite, comprising three distinct domains that collectively define its function.[5][6]

-

Phosphatidyl-myo-inositol (PI) Anchor: This lipid moiety secures the entire LAM molecule to the mycobacterial plasma membrane.[6][7]

-

D-Mannan Core: A highly branched polysaccharide backbone consisting of an α-(1→6)-linked mannopyranose (Manp) chain with single α-(1→2)-Manp substitutions.[3][7] This core serves as the foundation for the arabinan domain.

-

D-Arabinan Domain: A complex polysaccharide of approximately 70 arabinofuranose (Araf) residues that emanates from the mannan core.[1] This domain is the primary focus of this guide, as its terminal structures are critical determinants of LAM's biological activity.

The non-reducing termini of the arabinan domain are subject to species-specific modifications, or "capping," which dramatically alters their immunomodulatory properties.[3] In pathogenic species like M. tuberculosis, these termini are capped with mannose oligosaccharides, forming ManLAM.[3][8] In non-pathogenic, fast-growing species like M. smegmatis, they are capped with phosphoinositol, forming PILAM.[5][6]

The Arabinan Domain: A Structural Deep Dive into β-D-Arabinofuranose

The arabinan domain is a complex homopolymer of D-arabinose in its furanose ring form (Araf). Its structure is defined by a specific combination of glycosidic linkages that create both linear and branched motifs.[7]

-

Linear Segments: The backbone of the arabinan consists of a linear polymer of α-(1→5)-linked Araf residues.[1][7]

-

Branching Points: Branching is introduced via 3,5-di-α-D-Araf residues, which punctuate the linear backbone.[7]

-

Terminal Motifs: The non-reducing ends of the arabinan chains terminate in highly specific and immunologically significant motifs. Two primary arrangements have been identified[6][9]:

-

Linear Tetra-arabinoside (Ara₄): β-D-Araf-(1→2)-α-D-Araf-(1→5)-α-D-Araf-(1→5)-α-D-Araf-

-

Branched Hexa-arabinoside (Ara₆): [β-D-Araf-(1→2)-α-D-Araf-(1→)]₂→3,5-α-D-Araf-(1→5)-α-D-Araf-

-

It is the terminal β-(1→2)-linked D-arabinofuranose residue that is of paramount importance. This specific residue completes the key antigenic epitopes recognized by a majority of anti-LAM monoclonal antibodies, such as CS-35, which are crucial for diagnostics.[6][9] The presence and arrangement of these terminal motifs dictate the molecule's antigenicity and its interaction with host immune receptors.[6]

Table 1: Key Arabinofuranose Linkages in LAM

| Linkage Type | Anomeric Configuration | Position in Arabinan Domain | Key Function(s) | Biosynthetic Enzymes (Putative) |

| Araf-(1→5)-Araf | α | Linear backbone | Chain elongation | EmbA, EmbB, EmbC |

| Araf-(1→3)-Araf | α | Branch points off the linear backbone | Creation of biantennary structures (e.g., Ara₆) | AftC, EmbA, EmbB |

| Araf-(1→2)-Araf | β | Non-reducing termini | Completes key antigenic epitopes, capping point | AftB |

Biosynthesis of the Arabinan Domain

The assembly of the arabinan domain is a complex, multi-step process orchestrated by a series of membrane-bound arabinofuranosyltransferases (ArafTs).[10][11] These enzymes utilize a single, essential lipid-linked sugar donor: decaprenyl-monophosphoryl-D-arabinose (DPA) .[1][3][12] The entire biosynthetic process can be understood as two major phases: the synthesis of the DPA donor and its subsequent polymerization onto the growing LAM molecule.

The DPA Biosynthetic Pathway

The synthesis of D-arabinose for the cell wall is unique to bacteria and represents a prime target for antimycobacterial therapy.[13][14] The pathway begins with 5-phosphoribosyl 1-pyrophosphate (PRPP), an intermediate from the pentose phosphate pathway.[3][13]

-

PRPP Formation: Ribose-5-phosphate is converted to PRPP by phosphoribosyl pyrophosphate synthetase.[13]

-

Transfer to Decaprenyl Phosphate: A 5-phosphoribosyltransferase (Rv3806c) transfers the activated phosphoribofuranosyl residue from PRPP to decaprenyl phosphate, forming 5'-phosphoribosyl-monophospho-decaprenol.[13]

-

Dephosphorylation: A phosphatase (putatively Rv3807c) removes the 5' phosphate to yield decaprenyl-phospho-ribose (DPR).[13][15]

-

Epimerization: In the crucial final step, the DPR 2'-epimerase (a complex of Rv3790 and Rv3791) converts DPR into decaprenyl-phospho-arabinose (DPA), the sole arabinose donor for cell wall synthesis.[13][15]

Polymerization by Arabinofuranosyltransferases (ArafTs)

Once synthesized, DPA is utilized by a cohort of ArafTs to build the arabinan domain on the lipomannan (LM) precursor.[16]

-

Priming the Acceptor: The process is initiated by AftA, a novel arabinofuranosyltransferase that adds the first Araf residue to the mannan core of the LM/LAM precursor, 'priming' it for further elongation.[3][17]

-

Elongation and Branching: The Emb proteins (EmbA, EmbB, and EmbC) are critical for the subsequent steps.[18] EmbC is specifically involved in LAM synthesis, while EmbA and EmbB are primarily associated with arabinogalactan (AG) synthesis.[18][19] These enzymes are responsible for creating the linear α(1→5) linkages and the α(1→3) linkages at branch points.[3][20] The anti-tubercular drug ethambutol specifically inhibits these Emb proteins, leading to a cessation of arabinan synthesis.[3][21]

-

Terminal Capping: Recent evidence points to another ArafT, AftB, as being responsible for adding the terminal β(1→2) Araf residues, which marks the completion point for the arabinan chain before further capping (e.g., by mannose) can occur.[19][20]

Functional Implications of β-D-Arabinofuranose Motifs

The terminal arabinan structures, defined by β-D-arabinofuranose, are not mere structural decorations; they are at the nexus of LAM's function in disease.

-

Immunomodulation: The mannose caps attached to the terminal arabinan motifs of ManLAM are implicated in interactions with key host immune receptors like the Mannose Receptor and DC-SIGN.[8] This interaction can suppress pro-inflammatory responses, such as the secretion of IL-12, and promote the production of anti-inflammatory cytokines like IL-10, ultimately subverting the host immune response and allowing the bacteria to survive within macrophages.[5][8][22] In contrast, the uncapped or PI-capped termini of PILAM from non-pathogenic species can induce a strong pro-inflammatory response, often mediated through Toll-like receptor 2 (TLR2).[5][23]

-

Antigenicity and Diagnostics: The terminal motifs, specifically the β-D-Araf-(1→2)-α-D-Araf arrangement, are the dominant B-cell antigens responsible for the antibody response in mycobacterial infections.[6][9] This makes them a critical target for diagnostic assays. The sensitivity of LAM-based diagnostics, particularly urine LAM tests for tuberculosis, depends heavily on the ability of monoclonal antibodies to recognize these specific terminal glycan structures.[6][24] Structural variations and modifications, such as succinylation, on or near these terminal residues can significantly impact antibody binding and diagnostic performance.[6][24]

Methodologies for Analysis

Protocol: In Vitro Arabinosyltransferase Assay

This protocol provides a framework for measuring the activity of ArafTs, which is essential for screening potential inhibitors and understanding the function of specific enzymes. This self-validating system relies on the specific transfer of a labeled sugar from a donor to a defined acceptor.

Objective: To quantify the transfer of radiolabeled arabinose from the donor DPA to a synthetic acceptor molecule by mycobacterial membrane preparations or purified enzymes.

Materials:

-

Mycobacterial membrane fraction (enzyme source)

-

[¹⁴C]-labeled decaprenyl-monophosphoryl-D-arabinose ([¹⁴C]DPA) (donor)

-

Synthetic arabinoside acceptor (e.g., α-D-Araf-(1→5)-α-D-Araf-O-octyl)

-

Assay Buffer: 50 mM MOPS, pH 7.9, containing 10 mM MgCl₂, 0.1% Triton X-100

-

Butan-1-ol

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup (Causality: Isolate the enzymatic reaction):

-

In a microfuge tube, combine 50 µg of mycobacterial membrane protein with the synthetic acceptor (final concentration 1 mM) in the assay buffer.

-

Include a negative control reaction with no acceptor to measure background incorporation.

-

Pre-incubate the mixture at 37°C for 10 minutes to equilibrate.

-

-

Initiation of Reaction (Causality: Provide the specific substrate):

-

Initiate the transferase reaction by adding 50,000 dpm of [¹⁴C]DPA to each tube. The use of a radiolabeled donor is critical for sensitive and specific detection of the transfer event.

-

Incubate the reaction at 37°C for 1 hour.

-

-

Termination and Extraction (Causality: Separate product from substrate):

-

Stop the reaction by adding 500 µL of butan-1-ol.

-

Vortex vigorously for 1 minute. The lipophilic butanol will partition the lipid-linked acceptor and product away from the unincorporated aqueous [¹⁴C]DPA.

-

Centrifuge at 13,000 x g for 5 minutes to separate the phases.

-

-

Quantification (Causality: Measure the specific transfer):

-

Carefully remove 200 µL of the upper butanol phase, which contains the [¹⁴C]-labeled product.

-

Add the butanol extract to 4 mL of scintillation fluid.

-

Quantify the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.

-

-

Data Analysis:

-

Subtract the CPM from the "no acceptor" control to determine the specific activity.

-

For inhibitor screening, compare the activity in the presence of a test compound to a vehicle control.

-

Conclusion and Future Directions

The β-D-arabinofuranose residue, particularly in its terminal β(1→2) linkage, is a structurally and functionally critical component of mycobacterial LAM. It is the culmination of a unique biosynthetic pathway, forming the primary antigenic determinants that mediate the interaction between the bacterium and its host. A thorough understanding of its structure, biosynthesis, and function is indispensable for the development of novel anti-tubercular drugs and more sensitive point-of-care diagnostics. Future research should focus on the high-resolution structural characterization of the full ArafT enzymatic complexes, the discovery of novel and specific inhibitors targeting the DPA pathway, and the development of next-generation antibodies that can account for the structural heterogeneity of LAM in clinical isolates.

References

-

Mishra, A. K., et al. (2011). Lipoarabinomannan and related glycoconjugates: structure, biogenesis and role in Mycobacterium tuberculosis physiology and host–pathogen interaction. Molecular Microbiology, 80(5), 1135-1155. Available at: [Link]

-

De, P., et al. (2021). Structural implications of lipoarabinomannan glycans from global clinical isolates in diagnosis of Mycobacterium tuberculosis infection. Journal of Biological Chemistry, 297(4), 101183. Available at: [Link]

-

Kaur, D., et al. (2009). Structure, function and biosynthesis of the Mycobacterium tuberculosis cell wall: arabinogalactan and lipoarabinomannan assembly with a view to discovering new drug targets. Biochemical Society Transactions, 37(Pt 1), 29-37. Available at: [Link]

-

Flores-Valdez, M. A., et al. (2021). Properties of Lipoarabinomannan. Creative Diagnostics. Available at: [Link]

-

Parra-Rojas, C., et al. (2018). A. Structure of LAM. A major component of the cell envelope of Mtb is... ResearchGate. Available at: [Link]

-

Gande, R., et al. (2021). Structure and Function of Mycobacterial Arabinofuranosyltransferases. PubMed. Available at: [Link]

-

Brennan, P. J. (2003). Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. Glycobiology, 13(10), 681-689. Available at: [Link]

-

Gande, R., et al. (2021). High Throughput Expression Screening of Arabinofuranosyltransferases from Mycobacteria. Processes, 9(4), 629. Available at: [Link]

-

Rojas, M., et al. (2018). Lipoarabinomannan in Active and Passive Protection Against Tuberculosis. Frontiers in Immunology, 9, 1457. Available at: [Link]

-

Singh, P., et al. (2018). Immunomodulatory effect of Arabinosylated lipoarabinomannan restrict the progression of visceral leishmaniasis through NOD2 inflammatory pathway: Functional regulation of T cell subsets. Biomedicine & Pharmacotherapy, 106, 724-732. Available at: [Link]

-

Chatterjee, D., et al. (1991). Structural features of the arabinan component of the lipoarabinomannan of Mycobacterium tuberculosis. Journal of Biological Chemistry, 266(15), 9632-9640. Available at: [Link]

-

Seidel, M., et al. (2007). Identification of a novel arabinofuranosyltransferase (AftA) involved in cell wall arabinan biosynthesis in Mycobacterium tuberculosis. Journal of Biological Chemistry, 282(9), 6537-6545. Available at: [Link]

-

Belardinelli, J. M., et al. (2016). Characterization of arabinosyl transfer reactions in the biosynthesis of mycobacterial cell envelope (lipo)polysaccharides. Glycobiology, 26(8), 838-850. Available at: [Link]

-

Roy, A., et al. (2009). Characterization of a Distinct Arabinofuranosyltransferase in Mycobacterium smegmatis. Journal of the American Chemical Society, 131(34), 12185-12193. Available at: [Link]

-

Flores, J., et al. (2021). Schematic organization of LAM in the Mycobacterial cell envelope. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2022). Structural Variability of Lipoarabinomannan Modulates Innate Immune Responses within Infected Alveolar Epithelial Cells. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]

-

Angala, S. K., et al. (2014). Glycosyltransferases of Mycobacterium tuberculosis—roles in the synthesis of arabinogalactan, lipoarabinomannan, and other glycoconjugates. Glycobiology, 24(9), 758-779. Available at: [Link]

-

Wikipedia contributors. (2023). Lipoarabinomannan. Wikipedia. Available at: [Link]

-

Crick, D. C., et al. (2010). The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan. Cold Spring Harbor Perspectives in Medicine, 1(1), a000411. Available at: [Link]

-

Lowary, T. L. (2021). Tailor made: New insights into lipoarabinomannan structure may improve TB diagnosis. Journal of Biological Chemistry, 297(4), 101198. Available at: [Link]

-

Wolucka, B. A. (2008). Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy. The FEBS Journal, 275(11), 2691-2711. Available at: [Link]

-

Lee, R. E., et al. (1997). Mycobacterial arabinan biosynthesis: the use of synthetic arabinoside acceptors in the development of an arabinosyl transfer assay. Glycoconjugate Journal, 14(4), 507-513. Available at: [Link]

-

Shi, L., et al. (2010). The biosynthesis pathway of decaprenylphosphoryl arabinose in mycobacteria. ResearchGate. Available at: [Link]

-

Kang, H. J., et al. (2005). Current structure model of mycobacterial LAM. ResearchGate. Available at: [Link]

-

Khan, A., et al. (2019). Lipoarabinomannan from Mycobacterium indicus pranii shows immunostimulatory activity and induces autophagy in macrophages. Frontiers in Immunology, 10, 2465. Available at: [Link]

-

Deng, L., et al. (1995). Structure of the mycobacterial polysaccharide LAM. ResearchGate. Available at: [Link]

-

Birch, H. L., et al. (2008). Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. Molecular Microbiology, 69(5), 1191-1206. Available at: [Link]

-

Huang, Z., et al. (2018). Mycobacterial mannose-capped lipoarabinomannan: a modulator bridging innate and adaptive immunity. Virulence, 9(1), 1535-1543. Available at: [Link]

-

Alderwick, L. J., et al. (2011). Structure of the mycobacterial cell wall arabinan. Its relationship to... ResearchGate. Available at: [Link]

-

Geurtsen, J., et al. (2009). Structural model of mycobacterial ManLAM and PILAM. ResearchGate. Available at: [Link]

-

Scherman, M. S., et al. (2003). Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose. Journal of Biological Chemistry, 278(30), 27520-27526. Available at: [Link]

-

Geurtsen, J., et al. (2009). Structural organization of ManLAM versus PILAM. ResearchGate. Available at: [Link]

-

Vercellone, A., et al. (2007). Structural Differences in Lipomannans from Pathogenic and Nonpathogenic Mycobacteria That Impact CD1b-restricted T Cell Responses. Journal of Biological Chemistry, 282(26), 18779-18791. Available at: [Link]

-

Shi, L., et al. (2010). The biosynthesis pathway of decaprenylphosphoryl arabinose in mycobacteria. Figshare. Available at: [Link]

-

Pluvinage, B., et al. (2023). Identification of d-arabinan-degrading enzymes in mycobacteria. Nature Communications, 14(1), 2244. Available at: [Link]

-

Misaki, A., et al. (1974). Structure and Immunological Properties of D-Arabino-D-galactans Isolated from Cell Walls of Mycobacterium Species. Journal of Biochemistry, 76(1), 15-27. Available at: [Link]

-

Kang, H. J., et al. (2005). Rapid structural characterization of the arabinogalactan and lipoarabinomannan in live mycobacterial cells using 2D and 3D HR-MAS NMR: structural changes in the arabinan due to ethambutol treatment and gene mutation are observed. Glycobiology, 15(1), 105-114. Available at: [Link]

-

Khasnobis, S., et al. (2006). Biosynthesis of mycobacterial lipoarabinomannan: Role of a branching mannosyltransferase. Proceedings of the National Academy of Sciences, 103(37), 13681-13686. Available at: [Link]

Sources

- 1. Lipoarabinomannan and related glycoconjugates: structure, biogenesis and role in Mycobacterium tuberculosis physiology and host–pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Lipoarabinomannan in Active and Passive Protection Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoarabinomannan - Wikipedia [en.wikipedia.org]

- 6. Structural implications of lipoarabinomannan glycans from global clinical isolates in diagnosis of Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Structural features of the arabinan component of the lipoarabinomannan of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and Function of Mycobacterial Arabinofuranosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [scholarbank.nus.edu.sg]

- 12. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of arabinosyl transfer reactions in the biosynthesis of mycobacterial cell envelope (lipo)polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of a novel arabinofuranosyltransferase (AftA) involved in cell wall arabinan biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of d-arabinan-degrading enzymes in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Structural Variability of Lipoarabinomannan Modulates Innate Immune Responses within Infected Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tailor made: New insights into lipoarabinomannan structure may improve TB diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

anomeric configuration of D-arabinofuranose and its significance

An In-depth Technical Guide to the Anomeric Configuration of D-Arabinofuranose and Its Significance

Abstract

The stereochemistry of carbohydrates is a cornerstone of molecular biology and drug development. A single chiral center can dictate the difference between a vital structural component and an inactive molecule. This technical guide provides a comprehensive examination of the anomeric configuration of D-arabinofuranose, a five-carbon sugar of immense biological importance. We will explore the fundamental principles of its α and β anomers, delve into their profound significance in the context of microbiology and pharmacology, and provide detailed, field-proven protocols for their empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the nuanced world of carbohydrate stereochemistry.

Introduction: The Anomeric Carbon, a Stereochemical Linchpin

In aqueous solutions, monosaccharides predominantly exist as cyclic structures rather than their open-chain aldehyde or ketone forms.[1] This cyclization, an intramolecular reaction between a hydroxyl group and the carbonyl carbon, generates a new stereocenter.[2] This specific carbon, the former carbonyl carbon, is termed the anomeric carbon .[3] The two possible stereoisomers that arise from this process, differing only in the 3D orientation of the newly formed hydroxyl group at the anomeric carbon, are known as anomers .[1][2] These anomers are designated as alpha (α) and beta (β).

D-Arabinose, an aldopentose (a five-carbon sugar with an aldehyde group), can cyclize to form either a six-membered ring (arabinopyranose) or a five-membered ring (arabinofuranose).[4] While both forms exist, the furanose ring is of particular biological relevance. The seemingly subtle difference between the α and β anomers of D-arabinofuranose has profound consequences for the structure of bacterial cell walls, the efficacy of antiviral and anticancer drugs, and the enzymatic processing of biomass.[5][6][7] Understanding and controlling this single stereocenter is therefore a critical objective in glycobiology and medicinal chemistry.

The Anomeric Forms of D-Arabinofuranose: α and β

The formation of the D-arabinofuranose ring occurs when the hydroxyl group on carbon 4 (C4) of the D-arabinose chain attacks the aldehyde carbon at position 1 (C1). This intramolecular hemiacetal formation makes C1 the anomeric carbon. The resulting α and β anomers are defined by the relationship between the anomeric hydroxyl group at C1 and the CH₂OH group at C4 (the substituent that defines the sugar as "D").

-

α-D-Arabinofuranose : The anomeric hydroxyl group at C1 is on the opposite side of the ring from the C4 substituent (a trans relationship).[4][8]

-

β-D-Arabinofuranose : The anomeric hydroxyl group at C1 is on the same side of the ring as the C4 substituent (a cis relationship).[4][9]

The relative stability of these anomers in solution is influenced by a combination of steric effects and stereoelectronic effects, most notably the anomeric effect .[3][10] The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, which can stabilize the α-anomer more than would be expected from steric hindrance alone.[3][10]

Figure 1: Haworth projections of α- and β-D-arabinofuranose in equilibrium.

Significance of Anomeric Configuration

The specific orientation of the anomeric hydroxyl group dictates how D-arabinofuranose interacts with other molecules, particularly enzymes. This specificity is a recurring theme in its biological roles.

Crucial Role in the Mycobacterial Cell Wall

Perhaps the most critical role of D-arabinofuranose is in the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis.[5] The cell wall contains two major glycopolymers rich in arabinose: arabinogalactan (AG) and lipoarabinomannan (LAM).[11] These complex structures are essential for the bacterium's survival, pathogenesis, and resistance to antibiotics.[12]

The arabinan domains of these polymers are constructed from D-arabinofuranose units linked by specific glycosidic bonds: α-(1→3), α-(1→5), and β-(1→2).[12][13][14] The biosynthesis of these domains is catalyzed by a series of arabinofuranosyltransferases. Critically, these enzymes exclusively use decaprenylphosphoryl-β-D-arabinofuranose (DPA) as the donor substrate.[5][11] The enzymes are stereo-specific; they recognize only the β-anomer of the activated arabinose donor to build the growing polysaccharide chain. This high fidelity makes the DPA biosynthetic pathway a prime target for antitubercular drugs. For instance, ethambutol, a first-line tuberculosis treatment, inhibits the arabinofuranosyltransferases, disrupting cell wall synthesis.[5]

Impact in Pharmacology and Drug Design

The anomeric configuration is a key determinant of the biological activity of many carbohydrate-based drugs, particularly nucleoside analogues.

A classic example is Cytosine β-D-arabinofuranoside (cytarabine or Ara-C) , a potent chemotherapeutic agent used in the treatment of acute myeloid leukemia.[6] In Ara-C, the sugar moiety is D-arabinofuranose. Its mechanism involves phosphorylation within the cell and subsequent incorporation into DNA, where it inhibits DNA polymerase and triggers cell death. The biological activity of Ara-C is entirely dependent on the β-configuration of the glycosidic bond linking cytosine to the anomeric carbon of arabinose. The corresponding α-anomer is biologically inactive. This stark difference underscores how receptor and enzyme active sites are exquisitely tuned to the stereochemistry of their substrates.

Relevance in Plant Biology and Biotechnology

In plants, arabinofuranosyl residues are common components of cell wall polysaccharides such as hemicelluloses (e.g., arabinoxylan) and pectins.[15][16] These residues are typically linked via α-glycosidic bonds.[16] The breakdown of this plant biomass is a major focus in the biofuel and biotechnology industries. This process relies on enzymes, such as α-L-arabinofuranosidases , which specifically cleave terminal α-linked arabinofuranose residues.[7][17] The anomeric specificity of these enzymes is crucial for the efficient deconstruction of complex plant polymers into fermentable sugars.[18]

Technical Guide: Empirical Determination of Anomeric Configuration

Assigning the anomeric configuration of a D-arabinofuranose residue is a critical step in structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common technique for this purpose in solution, while X-ray crystallography provides definitive proof in the solid state.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.[1] For carbohydrates, the signals from the anomeric proton (H1) and anomeric carbon (C1) are highly diagnostic of the stereochemistry.[19]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified carbohydrate sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. The anomeric proton (H1) region (typically 4.5-6.0 ppm) is of primary interest.

-

Acquire a 1D ¹³C NMR spectrum. The anomeric carbon (C1) region (typically 95-110 ppm) is key.[20]

-

For complex structures, acquire two-dimensional (2D) correlation spectra (e.g., COSY, HSQC) to unambiguously assign the H1 and C1 signals.

-

-

Data Analysis & Interpretation:

-

¹H NMR - Chemical Shift (δ): For furanosides, the α-anomeric proton is often observed downfield (at a higher ppm value) compared to the β-anomeric proton.[21]

-

¹H NMR - Coupling Constant (³J(H1,H2)): This is the most reliable indicator for furanoses. The magnitude of the coupling constant between H1 and H2 is related to their dihedral angle via the Karplus equation. The different ring puckers of the anomers lead to distinct coupling constants.[19][21]

-

¹³C NMR - Chemical Shift (δ): The chemical shift of the anomeric carbon (C1) is also diagnostic. The exact values depend on the substituents, but for a given pair, the α and β signals will be distinct.[22]

-

Causality Behind the Method: The rigid, cyclic structure of the anomers forces the H1 and H2 protons into specific spatial arrangements. The dihedral angle in α-anomers typically results in a larger ³J coupling constant compared to the angle in β-anomers, providing a self-validating system for assignment.[21]

Table 1: Typical NMR Parameters for D-Arabinofuranoside Anomers

| Anomer | ¹H Chemical Shift (δ H1) | ³J(H1,H2) Coupling Constant | ¹³C Chemical Shift (δ C1) |

|---|---|---|---|

| α-anomer | Downfield (e.g., >5.0 ppm) | ~3 - 5 Hz | Varies (e.g., ~103-110 ppm) |

| β-anomer | Upfield (e.g., <5.0 ppm) | ~0 - 2 Hz | Varies (e.g., ~96-104 ppm) |

Note: Exact values are highly dependent on solvent, temperature, and molecular structure. These ranges are illustrative.[20][21]

Figure 2: Workflow for anomeric configuration assignment using NMR spectroscopy.

Method 2: Single Crystal X-Ray Crystallography

For an unambiguous determination of molecular structure in the solid state, X-ray crystallography is the gold standard.[23] It provides a precise three-dimensional map of electron density, from which the exact position of every atom can be determined.[24]

Experimental Protocol: Single Crystal X-Ray Diffraction

-

Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam while being rotated. The resulting diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic coordinates.

-

Analysis: The final refined structure provides the precise bond lengths, angles, and stereochemical configuration at all chiral centers, including the anomeric carbon, with no ambiguity.[25]

Causality Behind the Method: The diffraction of X-rays by the ordered lattice of a crystal is a physical phenomenon directly related to the arrangement of atoms. By measuring the intensities and positions of the diffracted beams, one can mathematically reconstruct the atomic arrangement that caused it, providing a definitive structural proof.

Conclusion

The anomeric configuration of D-arabinofuranose is a testament to the chemical subtlety and precision of biological systems. The orientation of a single hydroxyl group at the C1 position dictates the structural integrity of the mycobacterial cell wall, the therapeutic activity of life-saving drugs, and the efficiency of biotechnological processes. For researchers in drug development and glycobiology, the ability to both control this stereocenter during chemical synthesis and accurately determine it in final products is paramount. The methodologies outlined in this guide, particularly NMR spectroscopy and X-ray crystallography, provide the robust and reliable tools necessary to meet this challenge, enabling the continued exploration and exploitation of this vital carbohydrate's properties.

References

-

Naresh, M., et al. (2013). Synthesis, biological studies of linear and branched arabinofuranoside-containing glycolipids and their interaction with surfactant protein A. Glycobiology. Available at: [Link]

-

Kraft, M. B., et al. (2013). Synthesis of Lipid-linked Arabinofuranose Donors for Glycosyltransferases. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). alpha-D-Arabinofuranose. PubChem Compound Database. Retrieved December 31, 2025, from [Link]

-

Van Meervelt, L., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. Available at: [Link]

-

Filo. (2023). D-Arabinose can exist in both pyranose and furanose forms. Draw the α and β anomers of D-arabinofuranose. Available at: [Link]

-

Kononov, L. O., et al. (2018). Arabinofuranose 1,2,5-orthobenzoate as a single precursor of linear α(1 → 5)-linked oligoarabinofuranosides. Carbohydrate Research. Available at: [Link]

-

RSC Publishing. (2024). Chemical synthesis of natural and azido-modified UDP-rhamnose and -arabinofuranose for glycan array-based characterization of plant glycosyltransferases. Chemical Communications. Available at: [Link]

-

Van Meervelt, L., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ACS Publications. Available at: [Link]

-

MDPI. (2022). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. Retrieved December 31, 2025, from [Link]

-

Kononov, L. O., et al. (2021). A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides. Molecules. Available at: [Link]

-

Crick, D. C., et al. (2015). The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan. Microbiology Spectrum. Available at: [Link]

-

Silipo, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. University of Naples Federico II Institutional Repository. Available at: [Link]

-

Jeffrey, G. A. (1990). Crystallographic studies of carbohydrates. Current Science. Available at: [Link]

-

Misaki, A., et al. (1972). Structure and Immunological Properties of D-Arabino-D-galactans Isolated from Cell Walls of Mycobacterium Species. Journal of Biochemistry. Available at: [Link]

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research. Available at: [Link]

-

Gervay-Hague, J., et al. (2015). Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). D-arabinofuranose. PubChem Compound Database. Retrieved December 31, 2025, from [Link]

-

Pérez, S., et al. (2019). Strategies for carbohydrate model building, refinement and validation. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

-

ResearchGate. (2024). Potential mechanisms of arabinofuranose incorporation by bacteria. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). Determination of the anomeric configuration of 3. Retrieved December 31, 2025, from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved December 31, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). beta-D-arabinofuranose. PubChem Compound Database. Retrieved December 31, 2025, from [Link]

-

Voglmeir, J., et al. (2016). Functional analysis of anomeric sugar kinases. Carbohydrate Research. Available at: [Link]

-

White Rose Research Online. (2023). Characterization of the l-arabinofuranose-specific GafABCD ABC transporter essential for l-arabinose-dependent growth of Geobacillus stearothermophilus. Available at: [Link]

-

de Eugenio, L. I., et al. (2023). Expression and Characterization of Two α-l-Arabinofuranosidases from Talaromyces amestolkiae: Role of These Enzymes in Biomass Valorization. International Journal of Molecular Sciences. Available at: [Link]

-

Numan, M. T., & Bhosle, N. B. (2006). Alpha-L-arabinofuranosidases: the potential applications in biotechnology. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

-

Study.com. (n.d.). Anomeric Carbon | Definition & Effect. Retrieved December 31, 2025, from [Link]

-

Wang, J., et al. (2021). Characterization of Two α-l-Arabinofuranosidases from Acetivibrio mesophilus and Their Synergistic Effect in Degradation of Arabinose-Containing Substrates. Applied and Environmental Microbiology. Available at: [Link]

-

ResearchGate. (n.d.). Influence of the Anomeric Conformation in the Intermolecular Interactions of Glucose. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). alpha-L-Arabinofuranosidases: the potential applications in biotechnology. Retrieved December 31, 2025, from [Link]

-

ResearchGate. (n.d.). X-Ray crystal structure and molecular packing of (a) the D-glucose... Retrieved December 31, 2025, from [Link]

-

MDPI. (2024). Technology Readiness Level Assessment of Pleurotus spp. Enzymes for Lignocellulosic Biomass Deconstruction. Journal of Fungi. Available at: [Link]

Sources

- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 2. benchchem.com [benchchem.com]

- 3. Anomeric Carbon | Definition & Effect - Lesson | Study.com [study.com]

- 4. D-Arabinose can exist in both pyranose and furanose forms.Draw the 𝛂𝛃 \.. [askfilo.com]

- 5. Synthesis of Lipid-linked Arabinofuranose Donors for Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytosine b- D -arabinofuranoside crystalline 69-74-9 [sigmaaldrich.com]

- 7. Expression and Characterization of Two α-l-Arabinofuranosidases from Talaromyces amestolkiae: Role of These Enzymes in Biomass Valorization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha-D-Arabinofuranose | C5H10O5 | CID 9996708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C5H10O5 | CID 6992018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anomeric effect - Wikipedia [en.wikipedia.org]

- 11. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. Characterization of Two α-l-Arabinofuranosidases from Acetivibrio mesophilus and Their Synergistic Effect in Degradation of Arabinose-Containing Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alpha-L-arabinofuranosidases: the potential applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Technology Readiness Level Assessment of Pleurotus spp. Enzymes for Lignocellulosic Biomass Deconstruction | MDPI [mdpi.com]

- 19. Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iris.unina.it [iris.unina.it]

- 21. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Strategies for carbohydrate model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

beta-D-arabinofuranose versus beta-L-arabinofuranose biological roles

An In-depth Technical Guide to the Contrasting Biological Roles of β-D-Arabinofuranose and β-L-Arabinofuranose

Authored by a Senior Application Scientist

Abstract

Arabinose, a five-carbon aldopentose, is unique among monosaccharides as it exists naturally in both D- and L-enantiomeric forms.[1] While structurally they are mirror images, their biological roles and metabolic pathways are starkly divergent, occupying distinct niches in the biosphere. β-L-Arabinofuranose is a ubiquitous component of the plant kingdom, forming the structural backbone of primary cell walls, whereas β-D-arabinofuranose is a critical, yet far less common, constituent of the cell wall of specific pathogenic bacteria, most notably Mycobacterium tuberculosis. This guide provides a comprehensive technical overview of these two vital isomers, detailing their biosynthesis, incorporation into complex glycans, metabolic fates, and the profound implications of their distinct biochemistries for microbiology and therapeutic development. We will explore the enzymatic machinery that governs their synthesis and degradation and highlight how the unique presence of D-arabinofuranose in pathogens presents a compelling target for antimicrobial drug design.

Introduction: The Significance of Stereochemistry

In the realm of glycobiology, the stereochemical configuration of a monosaccharide dictates its function. The orientation of hydroxyl groups in D- versus L-arabinose, and their subsequent cyclization into the furanose (five-membered) or pyranose (six-membered) ring, creates molecules with fundamentally different shapes. This structural disparity is recognized with high specificity by the enzymes responsible for their synthesis, transport, and degradation. While L-arabinose is more common in nature, predominantly as a component of plant biopolymers like hemicellulose and pectin, the D-enantiomer holds significant interest due to its association with microbial pathogenicity.[1][2] This guide will dissect the biology of the furanose forms of these enantiomers, β-D-arabinofuranose (β-D-Araf) and β-L-arabinofuranose (β-L-Araf), to provide researchers and drug developers with a foundational understanding of their distinct roles.

The World of β-D-Arabinofuranose: A Microbial Signature

The presence of D-arabinose is a rare event in nature, with its most significant role being a key structural component in the cell walls of Actinomycetes, including the infamous human pathogen Mycobacterium tuberculosis.[1]

Role in the Mycobacterial Cell Wall

In mycobacteria, β-D-Araf residues are fundamental building blocks of two major cell wall polysaccharides: Arabinogalactan (AG) and Lipoarabinomannan (LAM).[3][4]

-

Arabinogalactan (AG): This highly branched polysaccharide is covalently linked to the peptidoglycan layer and esterified with mycolic acids, forming the impermeable mycobacterial outer membrane. The arabinan domains of AG are composed exclusively of D-arabinofuranose residues in α and β linkages.

-

Lipoarabinomannan (LAM): This lipoglycan is anchored in the plasma membrane and extends through the cell wall. It plays a critical role in host-pathogen interactions and the modulation of the host immune response. The arabinan component of LAM is also built from D-Araf residues.[3]

The unique presence of D-Araf in these structures makes them essential for mycobacterial viability, structural integrity, and pathogenicity.[1]

The D-Arabinofuranose Biosynthesis Pathway: A Prime Drug Target

The biosynthesis of D-Araf in mycobacteria follows a unique pathway, making it an attractive target for selective antimicrobial therapy. The sole known donor of D-arabinose for the synthesis of AG and LAM is decaprenyl-phospho-arabinose (DPA) .[4][5]

The formation of DPA is a multi-step enzymatic process:

-

PRPP Formation: The pathway begins with D-ribose 5-phosphate, which is converted to 5-phosphoribosyl 1-pyrophosphate (PRPP) by phosphoribosyl pyrophosphate synthetase.[5]

-

Transfer to Decaprenyl Phosphate: The activated ribofuranosyl residue from PRPP is transferred to a lipid carrier, decaprenyl phosphate, forming 5'-phosphoribosyl-monophospho-decaprenol.[5]

-

Dephosphorylation: This intermediate is dephosphorylated to create decaprenyl-phospho-ribose (DPR).[5]

-

Epimerization: The critical step is the 2'-epimerization of DPR to DPA. This conversion is catalyzed by the heteromeric epimerase complex DprE1/DprE2.[4]

DPA is then used by a series of arabinosyltransferases (ArafTs) to build the arabinan chains of AG and LAM.[6] The front-line anti-tuberculosis drug ethambutol functions by inhibiting these ArafTs, thereby blocking cell wall synthesis.[4]

Caption: Biosynthesis of D-Araf donor DPA in mycobacteria.

The World of β-L-Arabinofuranose: A Pillar of the Plant Kingdom

In stark contrast to its D-enantiomer, L-arabinose is one of the most abundant pentoses in nature, found almost exclusively within the complex polysaccharides of plant cell walls.[2][7]

Role in Plant Cell Wall Structure

L-arabinose, primarily in its furanose ring form (L-Araf), is a key constituent of several major plant cell wall components:

-

Pectins: L-Araf residues form the side chains of rhamnogalacturonan I (RG-I) and are also found in rhamnogalacturonan-II (RG-II).[8][9]

-

Hemicelluloses: Arabinoxylans, a major type of hemicellulose in the cell walls of grasses, consist of a β-1,4-xylan backbone decorated with α-L-Araf side chains.[10]

-

Glycoproteins: L-Araf is abundant in arabinogalactan proteins (AGPs) and extensins, where it forms short oligosaccharide chains, some of which contain β-L-Araf linkages.[8][9]

The presence and branching patterns of these L-Araf residues are crucial for cell wall architecture, hydration, and plant development.[11]

Biosynthesis and Metabolism of L-Arabinofuranose

The synthesis of L-Araf in plants begins with UDP-D-glucose and proceeds through a series of enzymatic conversions. A key step is the interconversion of the thermodynamically stable UDP-L-arabinopyranose (UDP-L-Arap) to the biologically active UDP-L-arabinofuranose (UDP-L-Araf).[11][12] This reaction is catalyzed by UDP-arabinopyranose mutases.

While plants synthesize L-Araf for structural purposes, many microorganisms have evolved to use it as a carbon source. This is particularly relevant for gut microbes like Bifidobacterium and plant-associated microbes like E. coli.[7][10][13] These bacteria possess a suite of enzymes to degrade complex plant polysaccharides.

-

α-L-Arabinofuranosidases: These are exo-acting enzymes that cleave terminal α-L-Araf residues from polysaccharides like arabinoxylan and arabinan.[10][14]

-

β-L-Arabinofuranosidases: These are rarer but essential for degrading specific linkages, such as those found in the hydroxyproline-linked arabinooligosaccharides of extensins.[9][15][16] Bifidobacterium longum, for instance, has a dedicated metabolic pathway for utilizing these β-linked L-arabinofuranosides.[9][15]

Caption: A simplified bacterial metabolic pathway for L-arabinose.

Comparative Summary: D- vs. L-Arabinofuranose

The distinct biological contexts of β-D-Araf and β-L-Araf are summarized below.

| Feature | β-D-Arabinofuranose | β-L-Arabinofuranose |

| Primary Domain | Bacteria (specifically Actinomycetes) | Plantae |

| Major Biological Role | Essential component of the mycobacterial cell wall (Arabinogalactan, Lipoarabinomannan)[3][4] | Structural component of plant cell wall polysaccharides (Pectins, Hemicelluloses) and glycoproteins[7][8] |

| Biosynthetic Precursor | Decaprenyl-phospho-arabinose (DPA)[5] | UDP-L-arabinofuranose (UDP-L-Araf)[11] |

| Key Biosynthetic Enzyme | DprE1/DprE2 2'-epimerase[4] | UDP-arabinopyranose mutase[11] |

| Degradative Enzymes | D-arabinan-specific endo/exo-arabinofuranosidases[1][3] | α- and β-L-arabinofuranosidases[10][15] |

| Relevance to Humans | Key factor in the pathogenicity of M. tuberculosis; major target for anti-TB drugs[4] | A component of dietary fiber; metabolized by gut microbiota[13][15] |

Methodologies and Protocols

For researchers studying these isomers, specific enzymatic assays are fundamental.

Protocol: Assay for α-L-Arabinofuranosidase Activity

This protocol is adapted from methodologies used to characterize microbial glycosidases and is suitable for measuring the activity of enzymes that cleave terminal α-L-arabinofuranosyl residues.[10]

Objective: To determine the kinetic parameters of a purified α-L-arabinofuranosidase using the chromogenic substrate p-nitrophenyl-α-L-arabinofuranoside (pNPA).

Materials:

-

Purified α-L-arabinofuranosidase enzyme solution.

-

p-Nitrophenyl-α-L-arabinofuranoside (pNPA) stock solution (e.g., 10 mM in water).

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 6.0.[10]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Incubator or water bath set to the enzyme's optimal temperature (e.g., 45°C).[10]

Procedure:

-

Prepare Substrate Dilutions: Serially dilute the 10 mM pNPA stock solution in Assay Buffer to create a range of concentrations (e.g., 0.1 mM to 5 mM).

-

Set up Reactions: In a 96-well plate, add 50 µL of each pNPA dilution to triplicate wells. Include a "blank" well for each concentration containing 50 µL of Assay Buffer instead of substrate.

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (45°C) for 5 minutes.

-

Initiate Reaction: Add 50 µL of a pre-diluted, pre-warmed enzyme solution to each well (including blanks) to start the reaction. The final volume is 100 µL.

-

Incubation: Incubate the plate at 45°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-